molecular formula C13H17NO B2568148 2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol CAS No. 2224215-41-0

2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol

Cat. No.: B2568148
CAS No.: 2224215-41-0
M. Wt: 203.285
InChI Key: PORUDRWSVLCGPV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol is an organic compound characterized by its phenolic structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and methyl(prop-2-yn-1-yl)amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methyl and prop-2-yn-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A simpler phenolic compound with similar structural features.

    4-Methylphenol: Another phenolic compound with a methyl group at the para position.

    2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid: A structurally related compound with a carboxylic acid group.

Uniqueness

2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-6-14(4)9-12-7-10(2)13(15)11(3)8-12/h1,7-8,15H,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUDRWSVLCGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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